1-[3-(Aminomethyl)phenyl]azetidin-2-one
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Overview
Description
1-[3-(Aminomethyl)phenyl]azetidin-2-one is a heterocyclic compound featuring an azetidinone ring substituted with an aminomethyl group on the phenyl ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-[3-(Aminomethyl)phenyl]azetidin-2-one can be synthesized through several synthetic routes. One common method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . The starting material, (N-Boc-azetidin-3-ylidene)acetate, is obtained from (N-Boc)azetidin-3-one via the Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition with NH-heterocycles to yield the target functionalized azetidines .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification using techniques like high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy .
Chemical Reactions Analysis
Types of Reactions: 1-[3-(Aminomethyl)phenyl]azetidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the azetidinone ring to other functional groups.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products:
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of amines and other reduced derivatives.
Substitution: Formation of substituted azetidinones with various functional groups.
Scientific Research Applications
1-[3-(Aminomethyl)phenyl]azetidin-2-one has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and antioxidant properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[3-(Aminomethyl)phenyl]azetidin-2-one involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access. It may also modulate receptor activity by interacting with receptor binding sites, leading to altered cellular responses .
Comparison with Similar Compounds
1-[3-(Aminomethyl)phenyl]azetidin-2-one can be compared with other azetidinone derivatives:
1-(3,4,5-Trimethoxyphenyl)azetidin-2-one: Known for its antimitotic properties.
4-(4-Methoxyphenyl)-3-(naphthalen-1-yl)-1-(3,4,5-trimethoxyphenyl)azetidin-2-one: Exhibits significant antiproliferative activity.
3-(4-Fluorophenyl)-4-(4-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)azetidin-2-one: Studied for its potential as a selective estrogen receptor modulator.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and synthetic utility.
Properties
Molecular Formula |
C10H12N2O |
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Molecular Weight |
176.21 g/mol |
IUPAC Name |
1-[3-(aminomethyl)phenyl]azetidin-2-one |
InChI |
InChI=1S/C10H12N2O/c11-7-8-2-1-3-9(6-8)12-5-4-10(12)13/h1-3,6H,4-5,7,11H2 |
InChI Key |
AAXLWSIVUGGLSQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C1=O)C2=CC=CC(=C2)CN |
Origin of Product |
United States |
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